1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with various functional groups including a carboxamide group, a methoxyphenyl group, and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the various substituents. The electron-donating methoxy group and the electron-withdrawing carboxamide group could potentially have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the various substituents. The triazole ring is generally quite stable, but can participate in various reactions under the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar carboxamide and methoxy groups could potentially increase the solubility of the compound in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of triazole derivatives, including compounds structurally related to the one , which exhibit significant antimicrobial properties. For instance, the synthesis of various triazole derivatives has been reported, showing good to moderate activities against several microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Potential
A significant area of research involves the evaluation of triazole derivatives for their anticancer activities. Specifically, 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives have been synthesized and tested for their efficacy against breast cancer cell lines. Some compounds demonstrated promising cytotoxicity, indicating the potential of such molecules in cancer therapy (Shinde, Fatema, Dhawale, & Farooqui, 2022).
Anti-Inflammatory and Analgesic Activities
Another avenue of research has explored the anti-inflammatory and analgesic properties of related triazole compounds. Novel synthetic routes have led to compounds exhibiting significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings highlight the therapeutic potential of triazole derivatives in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking Studies
Molecular docking studies of triazole derivatives, including structures similar to the one under discussion, have revealed their potential interactions with biological targets. These studies provide insights into the molecular mechanisms through which these compounds exhibit their biological activities, further supporting their potential application in drug discovery and development (Shinde et al., 2022).
Corrosion Inhibition
Triazole derivatives have also been investigated for their potential as corrosion inhibitors. Research has demonstrated that such compounds can significantly protect metals in corrosive environments, suggesting their application in materials science and engineering to enhance the longevity and durability of metal-based structures (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures, such as 2-methylphenethylamine, act as agonists for the human trace amine associated receptor 1 (taar1) . TAAR1 plays a crucial role in the regulation of neurotransmission in monoaminergic systems within the central nervous system .
Biochemical Pathways
Taar1 agonists are known to influence monoaminergic systems, which include biochemical pathways involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Result of Action
Taar1 agonists are generally known to modulate neurotransmission in the central nervous system, which can have various effects depending on the specific neurological pathways involved .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-4-5-9-14(12)19-18(23)17-13(2)22(21-20-17)15-10-6-7-11-16(15)24-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZWNJZRNRPQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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